1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine
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Overview
Description
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound features a unique structure with a brominated thienyl group and an oxazino ring fused to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine typically involves multiple steps, including the formation of the benzodiazepine core, introduction of the thienyl group, and bromination. Common reagents might include bromine, thienyl derivatives, and various catalysts to facilitate the reactions. Specific reaction conditions such as temperature, solvent, and time would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its effects on biological systems, such as its interaction with receptors or enzymes.
Medicine: Potential therapeutic applications, such as developing new anxiolytic or sedative drugs.
Industry: Use in the production of pharmaceuticals or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The brominated thienyl group and oxazino ring might contribute to its binding affinity and selectivity. Pathways involved could include modulation of GABAergic signaling, similar to other benzodiazepines.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its calming effects.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Uniqueness
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is unique due to its specific structural features, such as the brominated thienyl group and the oxazino ring
Properties
CAS No. |
87566-50-5 |
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Molecular Formula |
C17H17BrN2OS |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
7-(5-bromothiophen-2-yl)-9-methyl-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H17BrN2OS/c1-11-2-3-14-13(8-11)17(15-4-5-16(18)22-15)19-9-12-10-21-7-6-20(12)14/h2-5,8,12H,6-7,9-10H2,1H3 |
InChI Key |
SCHLIQMIINWFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCOCC3CN=C2C4=CC=C(S4)Br |
Origin of Product |
United States |
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